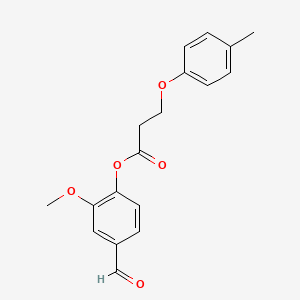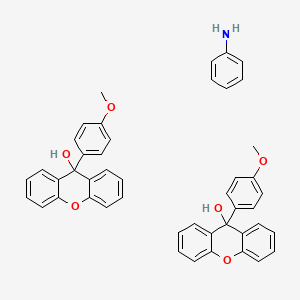silane CAS No. 835632-80-9](/img/structure/B14196595.png)
[(Furan-3-yl)methoxy](triphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-3-yl)methoxysilane is an organosilicon compound that features a furan ring attached to a triphenylsilane moiety via a methoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)methoxysilane typically involves the reaction of furan-3-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a methoxy intermediate, which then reacts with the triphenylchlorosilane to form the desired product. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for (Furan-3-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-3-yl)methoxysilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted furan derivatives
Applications De Recherche Scientifique
(Furan-3-yl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules due to the presence of the furan ring, which is known for its biological activity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (Furan-3-yl)methoxysilane largely depends on the specific application and the chemical environment
Covalent Bond Formation: The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of new compounds.
Non-Covalent Interactions: The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
(Furan-3-yl)methoxysilane can be compared with other similar compounds, such as:
Triphenylsilane: Lacks the furan ring and methoxy linker, making it less versatile in certain applications.
(Furan-2-yl)methoxy(triphenyl)silane: Similar structure but with the furan ring attached at a different position, which can influence its reactivity and applications.
(Thiophen-3-yl)methoxy(triphenyl)silane:
The uniqueness of (Furan-3-yl)methoxysilane lies in its combination of the furan ring, methoxy linker, and triphenylsilane moiety, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
835632-80-9 |
|---|---|
Formule moléculaire |
C23H20O2Si |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
furan-3-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C23H20O2Si/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-19-20-16-17-24-18-20/h1-18H,19H2 |
Clé InChI |
KADDUTOBGBGLHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)



![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
